Bromocholine bromide (2-bromoethyltrimethylammonium bromide) is a highly reactive, bifunctional quaternary ammonium salt. It features a permanent cationic trimethylammonium headgroup paired with a reactive 2-bromoethyl tail. In industrial and laboratory procurement, it is primarily sourced as a pre-activated electrophilic building block for introducing the choline moiety into complex molecular scaffolds. Unlike standard choline salts that serve as passive dietary or biological components, bromocholine bromide functions as a potent alkylating agent. It is extensively utilized in the synthesis of functionalized cationic polymers, novel ionic liquids, biochemical probes (such as methanethiosulfonate reagents), and as a critical precursor in the manufacturing of radiopharmaceuticals like [18F]fluorocholine.
Buyers seeking to introduce a trimethylammonium ethyl group often consider standard choline chloride or chlorocholine chloride as cheaper alternatives. However, generic substitution fails due to fundamental differences in leaving group reactivity and structural readiness. Standard choline chloride possesses a terminal hydroxyl group, which is a poor leaving group; it cannot participate in direct nucleophilic substitution (SN2) without prior activation via toxic reagents like thionyl chloride or tosyl chloride, adding steps and reducing yield [1]. While chlorocholine chloride (chlormequat) possesses a halide, the chloride ion is a significantly weaker leaving group than bromide. In standard SN2 alkylation reactions, substituting bromocholine bromide with chlorocholine chloride drastically reduces reaction kinetics, often requiring elevated temperatures that cause degradation of sensitive downstream targets [2].
When synthesizing complex quaternary ammonium derivatives, the choice of the terminal halide dictates the reaction conditions. Bromocholine bromide utilizes a primary bromide leaving group, which is inherently more reactive in SN2 displacements than the chloride found in chlorocholine chloride. In typical aliphatic nucleophilic substitutions, bromide leaving groups react approximately 50 to 100 times faster than chlorides. This kinetic advantage allows alkylations with bromocholine bromide to proceed at lower temperatures and shorter reaction times, preventing the thermal degradation of sensitive substrates that occurs when forcing the less reactive chlorocholine chloride to react [1].
| Evidence Dimension | Relative SN2 reaction rate (halide leaving group) |
| Target Compound Data | High reactivity (primary bromide leaving group) |
| Comparator Or Baseline | Chlorocholine chloride (primary chloride leaving group) |
| Quantified Difference | ~50-100x faster reaction kinetics for bromide vs. chloride in standard SN2 displacements |
| Conditions | Aliphatic nucleophilic substitution (SN2) with amines or thiols |
Enables milder reaction conditions, which is critical for preventing thermal degradation and improving isolated yields when alkylating sensitive complex molecules.
The synthesis of the choline moiety often involves the reaction of trimethylamine with 1,2-dibromoethane. Procuring pre-synthesized bromocholine bromide eliminates the need for facilities to handle 1,2-dibromoethane, a highly toxic, volatile (vapor pressure 11 mmHg at 25°C), and carcinogenic liquid. By utilizing the stable, solid bromocholine bromide, laboratories and manufacturing plants achieve a 100% reduction in exposure risk to these hazardous volatile precursors, streamlining safety protocols and reducing the infrastructure costs associated with handling highly regulated alkylating gases and liquids .
| Evidence Dimension | Exposure to volatile carcinogenic precursors |
| Target Compound Data | 0% exposure (stable, non-volatile solid salt) |
| Comparator Or Baseline | In-situ synthesis using 1,2-dibromoethane (vapor pressure 11 mmHg) |
| Quantified Difference | 100% elimination of handling requirements for volatile carcinogenic alkylating agents |
| Conditions | Laboratory and pilot-scale synthesis of choline derivatives |
Dramatically lowers the Environmental, Health, and Safety (EHS) compliance burden and infrastructure costs for procurement and scale-up.
Utilizing standard choline chloride to append a trimethylammonium group requires a multi-step sequence: the terminal hydroxyl must first be converted into a viable leaving group (e.g., via mesylation, tosylation, or halogenation), followed by purification, and finally the SN2 displacement. Procuring bromocholine bromide bypasses this activation phase entirely. In the synthesis of complex targets like sinapine analogs or functionalized naphthalenediimides, using bromocholine bromide reduces the synthetic route by at least 1 to 2 steps compared to starting from choline chloride, directly translating to lower reagent costs, reduced solvent waste, and higher overall throughput [1].
| Evidence Dimension | Synthetic step count for electrophilic coupling |
| Target Compound Data | 1 step (direct SN2 alkylation) |
| Comparator Or Baseline | Choline chloride (2-3 steps: activation + purification + alkylation) |
| Quantified Difference | Reduction of 1-2 synthetic steps and elimination of intermediate activation reagents |
| Conditions | Attachment of a choline moiety to complex organic scaffolds |
Reduces raw material costs, minimizes chemical waste, and accelerates production timelines by streamlining the synthetic route.
Directly downstream of its superior leaving group reactivity (Section 3), bromocholine bromide is the preferred precursor for synthesizing positively charged methanethiosulfonate (MTS) reagents, such as MTSET. The primary bromide is efficiently displaced by methanethiosulfonate ions under mild conditions, yielding high-purity probes essential for mapping ion channel structures and protein topologies [1].
Leveraging its status as a pre-activated, stable solid (Section 3), bromocholine bromide serves as a critical reference standard and synthetic precursor in the automated manufacturing of [18F]fluorocholine. The highly reactive bromide leaving group allows for rapid radiofluorination via nucleophilic aliphatic substitution, which is critical given the short half-life (110 minutes) of the fluorine-18 isotope [2].
Benefiting from its step-economy and direct alkylation efficiency (Section 3), bromocholine bromide is widely used to graft trimethylammonium groups onto polymer backbones or to synthesize novel deep eutectic solvents (DES) and ionic liquids. It allows materials scientists to introduce permanent positive charges without the multi-step activation required by standard choline salts[3].
Corrosive;Acute Toxic;Irritant